molecular formula C16H18N2O4S B2964106 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2034209-77-1

4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No. B2964106
CAS RN: 2034209-77-1
M. Wt: 334.39
InChI Key: DKZLZNBMVXJMHC-UHFFFAOYSA-N
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Description

The compound “4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one” is a complex organic molecule. The closest related compound found is "2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride" . This compound has a molecular weight of 183.66 .


Synthesis Analysis

There is a related synthesis process for “oxygenated 2-azabicyclo[2.2.1]heptanes” which involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The InChI code for the related compound “2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” is 1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H . This provides a standardized way to represent the compound’s structure.


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The related compound “2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” is an off-white solid .

Scientific Research Applications

Drug Discovery

2-Azabicyclo[3.2.1]octanes, which share a similar structure with the compound , have significant potential in the field of drug discovery . Their unique structure makes them key synthetic intermediates in several total syntheses .

Synthesis of Novel Compounds

The unique structure and properties of this compound make it a potent catalyst and building block for synthesizing novel compounds. This opens up a wide range of possibilities for creating new substances with potentially useful properties.

Material Science

In addition to its applications in drug discovery and synthesis of novel compounds, this compound could also have applications in material science. The specifics of these applications would depend on the properties of the compound and how it interacts with other materials.

Biomass Valorization

Researchers have used similar compounds in the valorization of biomass-derived compounds through photochemical transformations . This involves converting biomass into valuable chemicals, which is a key aspect of sustainable chemistry.

Food Flavoring

Although not directly related to the compound , compounds with similar structures have been evaluated for their potential use as food flavorings . It’s possible that this compound could have similar applications, although further research would be needed to confirm this.

Safety and Hazards

The safety information for the related compound “2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” includes several hazard statements: H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

properties

IUPAC Name

4-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-15-6-11(8-17(15)12-4-2-1-3-5-12)16(20)18-9-14-7-13(18)10-23(14,21)22/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLZNBMVXJMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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